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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067

Disclaimer: The following information is intended for researchers, scientists, and drug
development professionals. It is for informational purposes only and does not constitute
medical advice. There is currently no public evidence to suggest that BMS-986118 causes
hepatotoxicity. However, due to the history of hepatotoxicity with other GPR40 agonists, this
document provides guidance on potential risks and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Is there any known hepatotoxicity associated with BMS-9861187

As of the latest available information, there are no public reports of hepatotoxicity specifically
associated with BMS-986118 from preclinical or clinical studies. The compound has been
shown to be a potent and selective GPR40 agonist in vitro and has demonstrated efficacy in
improving glucose control in acute animal models.[1]

Q2: Why is there a concern about potential hepatotoxicity with GPR40 agonists?

The concern stems from the clinical development of another GPR40 agonist, fasiglifam (TAK-
875), which was discontinued during Phase Il clinical trials due to signals of liver injury.[2][3]
This has raised awareness of a potential class-effect for GPR40 agonists, although it is not yet
clear if this is a compound-specific issue or a broader class-related toxicity. It's important to
note that other GPR40 agonists have been developed that appear to be liver-safe, suggesting
that hepatotoxicity is not an inherent feature of all GPR40 agonists.[4][5]
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Q3: What were the clinical signs of hepatotoxicity observed with fasiglifam?

In the fasiglifam clinical trials, an increased incidence of elevated liver enzymes was observed
compared to placebo. Specifically, elevations in alanine aminotransferase (ALT) and aspartate
aminotransferase (AST) were reported. The incidence of ALT or AST levels >3 times the upper
limit of normal (ULN) was significantly higher in the fasiglifam group.[2]

Q4: What is the proposed mechanism for fasiglifam-induced liver injury?

Mechanistic studies on fasiglifam have suggested a multi-faceted mechanism of hepatotoxicity.
[6][7][8] Key proposed contributors include:

o Formation of a reactive acyl glucuronide metabolite: This metabolite can covalently bind to
cellular proteins, leading to cellular stress and damage.[6][8]

« Inhibition of hepatic transporters: Fasiglifam and its acyl glucuronide metabolite have been
shown to inhibit key hepatic transporters like the bile salt export pump (BSEP) and multidrug
resistance-associated proteins (MRPs).[6][8] This can lead to the accumulation of bile acids
and other potentially toxic substances within hepatocytes.

e Mitochondrial toxicity: Fasiglifam has been observed to inhibit mitochondrial respiration,
which can impair cellular energy production and increase oxidative stress.[6][8]

Troubleshooting Guides for In Vitro & In Vivo
Experiments

This section provides guidance for researchers who wish to proactively assess the potential for
hepatotoxicity of BMS-986118 in their experimental models.

Issue 1: Unexpected cytotoxicity in hepatocyte cell lines (e.g., HepG2, primary human
hepatocytes).

e Possible Cause: Direct compound-induced cytotoxicity.

e Troubleshooting Steps:
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o Concentration-Response Curve: Determine the TC50 (toxic concentration 50%) of BMS-
986118 in your chosen hepatocyte model. Compare this to the expected efficacious
concentration. A large therapeutic index is desirable.

o Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72
hours) to understand the kinetics of any potential toxicity.

o Positive Control: Include a known hepatotoxin (e.g., acetaminophen) as a positive control
to ensure your assay is sensitive to detecting liver cell injury.

o Mechanism-Based Assays:

» Reactive Oxygen Species (ROS) Production: Measure ROS levels to investigate the
involvement of oxidative stress.

» Mitochondrial Membrane Potential: Assess changes in mitochondrial health.

» Caspase Activity: Measure caspase-3/7 activity to determine if apoptosis is being
induced.

Issue 2: Concerns about the formation of reactive metabolites.

» Possible Cause: BMS-986118 may be metabolized to a reactive species.

o Troubleshooting Steps:

o Metabolite Identification Studies: Use techniques like liquid chromatography-mass
spectrometry (LC-MS) to identify the metabolites of BMS-986118 in liver microsomes or
hepatocytes from different species (rat, dog, human). Pay close attention to the potential
formation of glucuronide or glutathione conjugates.

o Covalent Binding Assay: Use radiolabeled BMS-986118 to quantify the extent of covalent
binding to liver proteins in vitro. A higher covalent binding burden may indicate a higher
risk of idiosyncratic drug-induced liver injury.[6]

Issue 3: In vivo studies in animal models show signs of liver stress (e.g., elevated ALT/AST).

o Possible Cause: Compound-induced liver injury in the animal model.
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e Troubleshooting Steps:

o

Dose-Response and Time-Course: Characterize the dose- and time-dependency of the
liver enzyme elevations.

o Histopathology: Conduct a thorough histopathological examination of the liver tissue to
identify the nature of the injury (e.g., necrosis, steatosis, cholestasis).

o Bile Acid Measurement: Measure serum and/or liver bile acid levels to investigate potential
cholestatic effects.

o Metabolic Profiling: Analyze the metabolic profile of BMS-986118 in the animal model to
determine if there are species-specific metabolites that could be responsible for the
observed toxicity.

Data Presentation

Table 1: Clinical Liver Enzyme Elevation Data for Fasiglifam (TAK-875)

Parameter Fasiglifam Placebo p-value
ALT or AST =3x ULN 2.1% 0.5% <0.001
ALT or AST =210x ULN 0.31% 0.06% <0.001

Data from a randomized controlled cardiovascular outcomes safety trial of fasiglifam.[2]

Table 2: In Vitro Hepatotoxicity Data for Fasiglifam (TAK-875)

Assay Cell Line Endpoint Result
Cytotoxicity HepG2 Cell Viability TC50 ~100 pM
Mitochondrial Oxygen Consumption o
o HepG2 Inhibition Observed
Respiration Rate
o Covalent Binding ~2.0 mg/day
Covalent Binding Human Hepatocytes ]
Burden (estimated)
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Data compiled from mechanistic studies on fasiglifam hepatotoxicity.[6][9]

Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity in HepG2 Cells
e Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in
a 5% CO2 incubator.

o Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat
cells with a range of concentrations of BMS-986118 (and a positive control like
acetaminophen) for 24, 48, and 72 hours.

o Cell Viability Assay (MTS Assay):

[¢]

Add CellTiter 96® AQueous One Solution Reagent to each well.

Incubate for 1-4 hours at 37°C.

[¢]

o

Measure absorbance at 490 nm using a microplate reader.

o

Calculate cell viability as a percentage of the vehicle-treated control.
e ROS Production Assay (DCFDA Assay):
o Load cells with 2',7' —dichlorofluorescin diacetate (DCFDA).
o Treat with BMS-986118.
o Measure the fluorescence intensity (excitation/emission ~485/535 nm).

o Data Analysis: Determine the TC50 value for cell viability and quantify the fold-change in
ROS production compared to the vehicle control.

Protocol 2: Covalent Binding Assessment in Human Liver Microsomes
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e Incubation: Incubate radiolabeled BMS-986118 with pooled human liver microsomes, an
NADPH-regenerating system, and UDP-glucuronic acid (to facilitate glucuronidation) at
37°C.

o Protein Precipitation and Washing: Precipitate the microsomal proteins with a solvent like
acetonitrile. Pellet the protein by centrifugation and wash repeatedly to remove non-
covalently bound compound.

» Quantification: Solubilize the final protein pellet and quantify the radioactivity using liquid
scintillation counting and the protein concentration using a standard protein assay (e.g., BCA
assay).

o Data Expression: Express the results as pmol equivalents of BMS-986118 bound per mg of
microsomal protein.
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Caption: Proposed mechanisms of GPR40 agonist-mediated hepatotoxicity.
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Caption: Experimental workflow for assessing hepatotoxicity potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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